molecular formula C10H9N3O3 B5023461 4-amino-1-methyl-3-nitro-2(1H)-quinolinone CAS No. 141945-48-4

4-amino-1-methyl-3-nitro-2(1H)-quinolinone

Cat. No. B5023461
CAS RN: 141945-48-4
M. Wt: 219.20 g/mol
InChI Key: CLOXDVZMXUNYKA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-amino-1-methyl-3-nitro-2(1H)-quinolinone derivatives has been explored through various methods. Notably, one study demonstrated a novel transformation of 4-aminoquinolines to tricyclic derivatives, which involved reacting 4-aminoquinolines with 4-nitrophenyl chloroformate, leading to N-(quinolin-4-yl)carbamates in good yields. This process highlights the versatility and efficiency of synthesizing related quinolinone compounds (Kotadiya et al., 2014).

Molecular Structure Analysis

Molecular structure and vibrational frequencies of a related compound, 4-hydroxy-1-methyl-3-[2-nitro-2-oxoacetyl-2(1H)quinolinone (HMNOQ), have been analyzed using FT-IR spectroscopy and density functional theory (DFT). The studies suggest high reactivity and potential for applications in optoelectronic devices due to its significant dipole moment and HOMO-LUMO energy gap (Ismail et al., 2013).

Chemical Reactions and Properties

The reactivity of this compound derivatives includes various chemical transformations. For instance, derivatives have been synthesized and evaluated for their activity as excitatory amino acid antagonists, highlighting their potential in pharmacological applications (Carling et al., 1993).

Physical Properties Analysis

The analysis of physical properties such as crystal structure has been conducted on related quinoxalinone derivatives. For example, the crystal structures of various substituted 3-methyl-2(1H)-quinoxalinones have been determined, providing insights into the molecular interactions and stability of these compounds (Mondieig et al., 2011).

Chemical Properties Analysis

The chemical properties of this compound derivatives have been explored through various studies, including their antibacterial activities. For instance, the synthesis and evaluation of ethyl 2-amino-6-methyl-5-oxo-4-aryl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylates have shown moderate effectiveness against bacterial growth, especially against Pseudomonas aeruginosa (Asghari et al., 2014).

properties

IUPAC Name

4-amino-1-methyl-3-nitroquinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c1-12-7-5-3-2-4-6(7)8(11)9(10(12)14)13(15)16/h2-5H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLOXDVZMXUNYKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00383027
Record name 4-Amino-1-methyl-3-nitroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

141945-48-4
Record name 4-Amino-1-methyl-3-nitroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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